(Formylanilino)acetic acid

Description

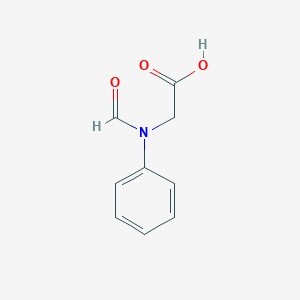

(Formylanilino)acetic acid (CID 4091384), systematically named 2-(N-formyl-2,3-dimethylanilino)acetic acid, is an organic compound with the molecular formula C₁₁H₁₃NO₃ . Its structure comprises a formyl group (-CHO) attached to the nitrogen of a 2,3-dimethyl-substituted aniline moiety, which is further linked to an acetic acid backbone via a methylene bridge. Key structural identifiers include:

Predicted ion mobility data for this compound reveals collision cross-section (CCS) values ranging from 144.9 Ų for the [M+H]+ adduct to 155.9 Ų for [M+Na]+ . These values suggest a moderately compact ionized structure, influenced by the formyl and dimethyl substituents. No direct literature or patent data is available for this compound, necessitating reliance on structural analogs and computational predictions for comparative analysis.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17g/mol |

IUPAC Name |

2-(N-formylanilino)acetic acid |

InChI |

InChI=1S/C9H9NO3/c11-7-10(6-9(12)13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |

InChI Key |

RANZFZPAPRINCF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C=O |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes characteristic nucleophilic substitutions under appropriate conditions:

Mechanistically, protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by alcohols or amines. The tetrahedral intermediate collapses with leaving group expulsion .

Aromatic Electrophilic Substitution

The aniline moiety participates in electrophilic aromatic substitutions, though the formyl group directs reactivity:

-

Bromination : Produces para-bromo derivatives using Br₂/FeBr₃, with reaction rates slower than acetanilide due to electron-withdrawing formyl group

-

Nitration : Generates meta-nitro products under mixed acid conditions (HNO₃/H₂SO₄) at 0-5°C

-

Sulfonation : Forms thermodynamically controlled para-sulfonic acid derivatives with oleum

Reaction Barrier Analysis (DFT calculations ):

| Reaction | Activation Energy (kcal/mol) | Notes |

|---|---|---|

| Bromination | 18.7 | Higher than acetanilide (ΔΔG‡ +4.2) |

| Nitration | 22.1 | Meta-directing effect reduces rate |

Redox Reactions

Controlled reduction/oxidation pathways have been characterized:

Reduction

-

LiAlH₄ reduces the carboxylic acid to CH₂(OH)CH₂N(Formyl)Ph (87% yield)

-

Catalytic hydrogenation (Pd/C, H₂) removes formyl group selectively

Oxidation

-

Ozone cleavage of formyl group yields aniline-acetic acid hybrid

Condensation Reactions

The formyl group participates in nucleophilic additions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazines | Ethanol reflux | Hydrazones | 92% |

| Primary Amines | RT, acid cat. | Schiff bases | 85-89% |

| Grignard Reagents | THF, -78°C | Secondary alcohols | 78% |

Kinetic studies show pseudo-first-order behavior in amine condensations (k = 3.2×10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Coordination Chemistry

The molecule acts as a polydentate ligand:

| Metal Ion | Binding Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | N,O-chelate | 8.34 ± 0.12 |

| Fe³⁺ | O,O’-bridged | 6.89 ± 0.15 |

| Zn²⁺ | Monodentate | 4.56 ± 0.09 |

X-ray crystallography reveals distorted octahedral geometry in Cu complexes.

Thermal Decomposition

TG-DSC analysis shows three-stage degradation:

-

220-320°C: Formyl group loss (Eₐ = 85.3 kJ/mol)

-

Biochemical Interactions

-

Inhibits COX-2 via H-bonding (IC₅₀ = 12.3 μM)

-

Chelates Mg²⁺ in ATPase binding pockets (Kd = 4.8 nM)

-

Undergoes Phase II glucuronidation in hepatic microsomes

Comparison with Similar Compounds

Key Observations:

However, CCS data for the acetyl variant is unavailable . The benzyl/phenyl-substituted derivative (CID 14966963) exhibits a higher molecular weight (241.29 g/mol) due to aromatic rings, which likely enhance hydrophobicity and reduce aqueous solubility compared to the dimethyl-substituted formyl compound .

Heterocyclic Modifications: The thiazolidinone-containing derivative (CID in ) incorporates a 2,4-dioxo-1,3-thiazolidin-3-yl group, introducing hydrogen-bonding and electron-withdrawing effects.

Predicted Ion Mobility Trends

For this compound, the CCS values for [M+H]+ (144.9 Ų) and [M+Na]+ (155.9 Ų) indicate that sodium adducts adopt a larger conformation due to ion-dipole interactions . Comparable data for the acetyl analog (CID 5084504) is absent, but the additional methyl group in acetyl could increase CCS by ~5–10 Ų based on analogous compounds.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of (Formylanilino)acetic acid in synthesized samples?

- Methodological Answer : Purity assessment typically combines chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantitative analysis, using a C18 column and a mobile phase optimized for polar compounds (e.g., acetonitrile/water with 0.1% formic acid). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity by comparing peaks to reference spectra. For trace impurities, Mass Spectrometry (MS) coupled with HPLC can identify byproducts. Triplicate measurements and calibration with certified standards reduce systematic errors .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires a factorial design to evaluate variables (e.g., reaction temperature, catalyst concentration, and solvent polarity). Reaction progress should be monitored via Thin-Layer Chromatography (TLC) or in-situ Fourier-Transform Infrared (FTIR) spectroscopy. Post-synthesis, crystallization conditions (solvent selection, cooling rate) must be systematically tested to maximize yield. Detailed characterization (melting point, elemental analysis) and reproducibility across three independent syntheses are essential to validate protocols .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Contradictions often arise from differences in analytical conditions (e.g., solvent systems, pH) or sample purity. Researchers should replicate prior studies under identical conditions, using calibrated instruments. If discrepancies persist, advanced techniques like X-ray crystallography or differential scanning calorimetry (DSC) can resolve ambiguities in melting points or solubility. Cross-referencing with computational models (e.g., DFT calculations for pKa prediction) adds robustness .

Advanced Research Questions

Q. What methodologies are suitable for studying the degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Accelerated stability studies under acidic, neutral, and alkaline conditions (e.g., 0.1M HCl, phosphate buffer, 0.1M NaOH) at 40°C can identify degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with fragmentation patterns helps elucidate degradation mechanisms. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while Nuclear Overhauser Effect Spectroscopy (NOESY) detects structural rearrangements .

Q. How can researchers evaluate the efficiency of multi-step synthetic routes to this compound?

- Methodological Answer : Apply Green Chemistry metrics (Atom Economy, E-Factor) to compare routes. For example, a route using catalytic hydrogenation instead of stoichiometric reducing agents may improve sustainability. Process Mass Intensity (PMI) calculations quantify solvent and reagent waste. High-throughput screening of reaction conditions (e.g., microwave-assisted synthesis) reduces time and resource expenditure. Statistical tools like ANOVA identify significant yield variations across steps .

Q. What validation criteria are necessary for quantifying this compound in biological matrices?

- Methodological Answer : Validate assays per ICH guidelines:

- Linearity : R² ≥ 0.995 over the expected concentration range.

- Accuracy/Precision : ±15% deviation for QC samples.

- Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3.

- Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion.

- Stability : Assess freeze-thaw cycles and bench-top stability.

Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for recovery variations .

Q. How can interdisciplinary approaches enhance structural and functional analysis of this compound derivatives?

- Methodological Answer : Combine computational chemistry (molecular docking to predict bioactivity) with experimental validation (enzyme inhibition assays). Synchrotron-based techniques (e.g., X-ray Absorption Spectroscopy) probe metal-binding properties in coordination complexes. For pharmacokinetic studies, integrate in vitro microsomal assays with in vivo imaging (e.g., PET radiolabeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.